Triptonoterpene
Overview
Description
Triptonoterpene is a natural product derived from the traditional Chinese medicinal plant, Celastrus orbiculatus Thunb . It is an abietane diterpenoid known for its significant biological activity, particularly against the metastasis of gastric cancer cells . This compound has garnered attention due to its potential therapeutic applications in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triptonoterpene can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the plant Celastrus orbiculatus Thunb. The extraction process includes solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and column chromatography . The industrial methods aim to produce this compound in large quantities while maintaining its bioactivity.
Chemical Reactions Analysis
Types of Reactions: Triptonoterpene undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Triptonoterpene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cell proliferation, adhesion, and migration.
Medicine: Investigated for its potential as an anti-cancer agent, particularly against gastric cancer.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Triptonoterpene involves its interaction with various molecular targets and pathways. It primarily targets signaling pathways involved in cell proliferation, adhesion, and migration. Key molecular targets include:
Nuclear factor kappa B (NF-κB): Inhibition of this pathway reduces inflammation and tumor progression.
Matrix metalloproteinases (MMPs): Inhibition of MMPs prevents the degradation of the extracellular matrix, thereby inhibiting metastasis.
Comparison with Similar Compounds
Triptonoterpene is unique among diterpenoids due to its specific structure and biological activity. Similar compounds include:
Triptoquinone B: Another diterpenoid with anti-inflammatory and anti-cancer properties.
Hinokione: Known for its cytotoxic activity against various cancer cell lines.
This compound stands out due to its potent anti-metastatic effects and its ability to inhibit key molecular pathways involved in cancer progression .
Properties
IUPAC Name |
(4aS,10aR)-8-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12(2)13-6-8-15-14(18(13)22)7-9-16-19(3,4)17(21)10-11-20(15,16)5/h6,8,12,16,22H,7,9-11H2,1-5H3/t16-,20+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENIWZBFJBCNNG-OXJNMPFZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCC(=O)C(C3CC2)(C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C=C1)[C@]3(CCC(=O)C([C@@H]3CC2)(C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317079 | |
Record name | Triptonoterpene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99694-87-8 | |
Record name | Triptonoterpene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99694-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptonoterpene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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